molecular formula C15H28N2O4 B15258780 1-[(tert-Butoxy)carbonyl]-5-[methyl(propan-2-yl)amino]piperidine-3-carboxylic acid

1-[(tert-Butoxy)carbonyl]-5-[methyl(propan-2-yl)amino]piperidine-3-carboxylic acid

Cat. No.: B15258780
M. Wt: 300.39 g/mol
InChI Key: SBCMCDMEPDYPIP-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-5-[methyl(propan-2-yl)amino]piperidine-3-carboxylic acid is a chemical compound with the molecular formula C15H28N2O4. It is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a piperidine ring, which is a common structural motif in many biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-Butoxy)carbonyl]-5-[methyl(propan-2-yl)amino]piperidine-3-carboxylic acid typically involves the protection of the amine group using tert-butoxycarbonyl (Boc) protection. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butoxy)carbonyl]-5-[methyl(propan-2-yl)amino]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or alkyl halides.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-5-[methyl(propan-2-yl)amino]piperidine-3-carboxylic acid is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-5-[methyl(propan-2-yl)amino]piperidine-3-carboxylic acid involves its role as a protecting group for amines. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective deprotection is crucial in multi-step organic synthesis, allowing for the sequential construction of complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid
  • tert-Butyloxycarbonyl-protected amino acids

Uniqueness

1-[(tert-Butoxy)carbonyl]-5-[methyl(propan-2-yl)amino]piperidine-3-carboxylic acid is unique due to its specific structure, which combines a piperidine ring with a tert-butoxycarbonyl-protected amine. This combination allows for versatile applications in organic synthesis, particularly in the preparation of peptides and other biologically active compounds .

Properties

Molecular Formula

C15H28N2O4

Molecular Weight

300.39 g/mol

IUPAC Name

5-[methyl(propan-2-yl)amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C15H28N2O4/c1-10(2)16(6)12-7-11(13(18)19)8-17(9-12)14(20)21-15(3,4)5/h10-12H,7-9H2,1-6H3,(H,18,19)

InChI Key

SBCMCDMEPDYPIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1CC(CN(C1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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